molecular formula C5H3ClN4O B2724632 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one CAS No. 1384265-61-5

6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one

Cat. No. B2724632
CAS RN: 1384265-61-5
M. Wt: 170.56
InChI Key: DHTQPJXESRTUGD-UHFFFAOYSA-N
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Description

“6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one” is a chemical compound that has a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine). These compounds are capable of binding to the enzyme and strongly inhibit its activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-D]pyrimidines has been reported in several studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-D]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of a new 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-D]pyrimidine via its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases . The compound has a molecular weight of 154.56 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of its potential as a therapeutic agent . For example, it has been used as a starting material in the synthesis of novel CDK2 inhibitors .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A novel series of pyrazolopyrimidine derivatives demonstrated anticancer and anti-5-lipoxygenase activities, highlighting the compound's potential in therapeutic applications against cancer and inflammation. The structure-activity relationship (SAR) was explored, providing insights into the compound's interaction with biological targets (Rahmouni et al., 2016).

Synthesis and Biological Evaluation

Another study focused on the synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs, evaluating their anticancer properties as mTOR inhibitors. This work underscores the compound's utility in drug development, particularly for targeting cancer pathways (Reddy et al., 2014).

Quantum Chemical Calculations

Research on 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives included quantum chemical calculations to determine molecular properties, offering a computational perspective on the compound's potential interactions and stability. The derivatives showed cytotoxic activities against cancer cell lines, expanding the compound's relevance in anticancer research (Kökbudak et al., 2020).

Adenosine Receptor Affinity

A study on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine showed significant A1 adenosine receptor affinity, presenting a pathway to develop compounds with potential neurological benefits (Harden et al., 1991).

Antimicrobial Potential

Novel dGTP analogues based on 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones inhibited DNA polymerase III of Staphylococcus aureus, indicating a promising avenue for antimicrobial drug development. The study's structure-activity relationship contributes to understanding how modifications influence antimicrobial efficacy (Ali et al., 2003).

Catalytic Synthesis Methods

Research into the catalytic synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones provides valuable information on efficient and novel synthesis routes, enhancing the accessibility and diversity of this compound class for further scientific investigation (Heravi et al., 2007).

Safety and Hazards

The safety data sheet for “6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the research and development of “6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one” and related compounds could involve further exploration of their potential as therapeutic agents, given their inhibitory effects on certain enzymes and receptors .

properties

IUPAC Name

6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-5-7-1-2-3(8-5)9-10-4(2)11/h1H,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTQPJXESRTUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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